molecular formula C7H3BrF4O B14858555 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene

1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene

Cat. No.: B14858555
M. Wt: 259.00 g/mol
InChI Key: AXYILGKDKRJLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoromethoxy groups

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways .

Comparison with Similar Compounds

1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H3BrF4O

Molecular Weight

259.00 g/mol

IUPAC Name

1-bromo-2-(difluoromethoxy)-3,4-difluorobenzene

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)5(10)6(3)13-7(11)12/h1-2,7H

InChI Key

AXYILGKDKRJLKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)OC(F)F)Br

Origin of Product

United States

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